Home > Products > Screening Compounds P101917 > Carboxylesterase-IN-2
Carboxylesterase-IN-2 -

Carboxylesterase-IN-2

Catalog Number: EVT-10963196
CAS Number:
Molecular Formula: C13H12N4OS
Molecular Weight: 272.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Carboxylesterase-IN-2 is derived from a variety of sources, primarily from mammalian tissues such as the liver and intestine, where carboxylesterases are abundantly expressed. The classification of carboxylesterases includes several subfamilies based on their substrate specificity and tissue distribution. Carboxylesterase 2 is classified under the carboxylesterase family 1, which is known for its preference for smaller acyl moieties in substrates .

Synthesis Analysis

Methods and Technical Details

The synthesis of Carboxylesterase-IN-2 can be achieved through recombinant DNA technology. This involves cloning the gene encoding for the enzyme into an expression vector, followed by transformation into a suitable host organism, such as Escherichia coli. The process typically includes:

  1. Gene Cloning: The carboxylesterase gene is amplified using polymerase chain reaction techniques and inserted into a plasmid vector.
  2. Transformation: The plasmid is introduced into competent bacterial cells.
  3. Expression: The transformed cells are cultured under conditions that induce protein expression.
  4. Purification: The enzyme is purified using affinity chromatography techniques, often involving tags that facilitate isolation .
Molecular Structure Analysis

Structure and Data

The molecular structure of Carboxylesterase-IN-2 features a typical α/β hydrolase fold, which is characteristic of many esterases. This structure includes a catalytic triad composed of serine, aspartate, and histidine residues that are essential for its enzymatic activity. Detailed structural data can be obtained through X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into the enzyme's active site configuration and substrate binding mechanisms .

Chemical Reactions Analysis

Reactions and Technical Details

Carboxylesterase-IN-2 catalyzes hydrolytic reactions where esters are converted into acids and alcohols. The reaction mechanism typically involves:

  1. Substrate Binding: The ester substrate binds to the active site of the enzyme.
  2. Nucleophilic Attack: The hydroxyl group of the serine residue attacks the carbonyl carbon of the ester bond.
  3. Formation of Tetrahedral Intermediate: This leads to the formation of a tetrahedral intermediate.
  4. Product Release: The collapse of this intermediate results in the release of the alcohol and formation of the acid .
Mechanism of Action

Process and Data

The mechanism by which Carboxylesterase-IN-2 operates involves several key steps:

  1. Enzyme Activation: Upon substrate binding, conformational changes occur within the enzyme.
  2. Catalytic Action: The catalytic triad facilitates the nucleophilic attack on the ester bond.
  3. Transition State Stabilization: The enzyme stabilizes the transition state through interactions with substrate molecules.
  4. Product Formation: Finally, products are generated with high specificity due to the enzyme's structural features .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Carboxylesterase-IN-2 exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically ranges from 50 to 60 kDa depending on post-translational modifications.
  • pH Stability: Optimal activity usually occurs at a pH range of 7 to 8.
  • Temperature Stability: Enzyme activity is generally stable at temperatures up to 37°C but may denature at higher temperatures.

These properties are crucial for understanding its functionality in biological systems as well as its potential applications in biotechnological processes .

Applications

Scientific Uses

Carboxylesterase-IN-2 has significant applications in various scientific fields:

  • Drug Metabolism Studies: It plays a critical role in understanding how drugs are metabolized in vivo, particularly prodrugs that require hydrolysis for activation.
  • Biochemical Research: Used as a model enzyme for studying enzyme kinetics and mechanisms due to its well-characterized structure and function.
  • Biotechnology: Potential applications in biocatalysis for synthesizing chiral intermediates in pharmaceutical production.
Introduction to Carboxylesterase Enzymes as Therapeutic Targets

Carboxylesterases (CES; EC 3.1.1.1) represent a critical family of serine hydrolases within the α/β-hydrolase fold superfamily. They catalyze the hydrolysis of ester, amide, thioester, and carbamate bonds in a diverse array of endogenous lipids, environmental toxicants, and clinically important drugs [1] [5] [7]. Their strategic localization in metabolically active tissues—particularly the liver and intestine—positions them as key determinants of xenobiotic metabolism and lipid homeostasis. Growing understanding of their isoform-specific functions, particularly concerning human carboxylesterase 2 (CES2), has revealed compelling opportunities for targeted pharmacological intervention. Selective inhibition of CES2 holds significant therapeutic potential for modulating prodrug activation profiles, managing drug-induced toxicities, and correcting metabolic imbalances associated with obesity and fatty liver diseases [2] [6] [9].

Carboxylesterase Isoform Classification and Physiological Functions

The mammalian carboxylesterase family is classified into five major families (CES1–CES5) based on amino acid sequence homology. CES1 and CES2 emerge as the most pharmacologically and physiologically significant isoforms in humans [1] [7]. Humans possess a single CES1 gene (encoding CES1) and a single CES2 gene (encoding CES2), sharing approximately 48% amino acid sequence identity yet exhibiting markedly distinct substrate preferences, tissue distributions, and physiological roles [5] [7]. In contrast, mice exhibit significant genetic expansion, particularly within the Ces2 cluster, containing eight genes (Ces2aCes2h), complicating direct translation of murine data to human physiology [9].

CES1 vs. CES2: Differential Tissue Distribution and Substrate Specificity

The tissue distribution of CES1 and CES2 displays striking compartmentalization:

  • CES1: Predominantly expressed in the liver (constituting one of the most abundant hepatic drug-metabolizing enzymes), with lower levels detected in lung, heart, macrophages, and adipose tissue. It is virtually absent from the human intestine [2] [5] [8].
  • CES2: Highly abundant in the epithelial cells of the small intestine and colon. It is also expressed in the liver, albeit at significantly lower levels than CES1, and in the kidneys [2] [5] [9].

Table 1: Key Characteristics of Human CES1 and CES2

PropertyCES1CES2
Primary Tissue LocationLiver (high), Adipose Tissue, Lung, HeartIntestine (very high), Liver (moderate/low), Kidney
Molecular Weight~60 kDa (monomer), Forms trimers/hexamers~60 kDa (monomer)
C-terminal ER SignalHIELHTEL
Catalytic TriadSer⁺²²¹, Glu³⁵⁴, His⁴⁶⁸Ser²²⁸, Glu³⁴⁵, His⁴⁵⁷
Optimal pH~6.5~7.5-8.0
Substrate PreferenceLarge acyl group, Small alcohol group (e.g., Clopidogrel, Methylphenidate, Oseltamivir, Imidapril)Small acyl group, Large alcohol group (e.g., Irinotecan, Prasugrel, Capecitabine^§^)
Endogenous SubstratesCholesteryl esters, Triacylglycerols (TGs), Acyl-CoA, AcylcarnitineTriacylglycerols (TGs), Diacylglycerols (DGs), Monoacylglycerols (MGs)

^§^ Capecitabine activation involves sequential steps by CES1 (liver) and CES2 (tumor) [1] [2] [4]. This distinct substrate specificity arises from structural differences within their active sites. CES1 possesses a large, flexible active site cavity (~1300 ų) dominated by hydrophobic residues, partitioned by the catalytic serine (Ser²²¹) into a smaller, rigid H-pocket and a larger, flexible acyl-binding pocket. This allows accommodation of substrates with bulky acyl moieties. Conversely, CES2 exhibits a constrained active site near the catalytic nucleophile (Ser²²⁸), hindering the binding of substrates with large acyl groups but readily accommodating those with large alcohol moieties [1] [7].

Catalytic Mechanisms of Ester Hydrolysis by α/β-Hydrolases

CES1 and CES2 employ a conserved catalytic mechanism characteristic of serine hydrolases within the α/β-hydrolase fold superfamily. The core catalytic triad (Ser-His-Glu/Asp) acts cooperatively [1] [5] [7]:

  • Nucleophilic Attack: The deprotonated hydroxyl group of the active site serine (activated by the histidine-glutamate pair) performs a nucleophilic attack on the carbonyl carbon of the substrate's ester bond.
  • Tetrahedral Intermediate Formation: This results in a high-energy, unstable tetrahedral oxyanion intermediate.
  • Oxyanion Stabilization: The negative charge on the oxyanion is stabilized by hydrogen bonding within the "oxyanion hole," typically formed by backbone amides of conserved glycine residues (e.g., Gly¹⁴², Gly¹⁴³ in CES1 forming the HGGG motif).
  • Acyl-Enzyme Intermediate & Alcohol Release: Collapse of the tetrahedral intermediate leads to cleavage of the ester bond, releasing the alcohol moiety and forming a stable acyl-enzyme intermediate covalently bound to the serine.
  • Deacylation: A water molecule, activated by the histidine-glutamate pair, hydrolyzes the acyl-enzyme intermediate. This involves a second tetrahedral transition state (stabilized by the oxyanion hole) leading to the release of the carboxylic acid product and regeneration of the free enzyme.

Transesterification: Under specific conditions, particularly in the presence of high ethanol concentrations, CES1 (and potentially CES2) can utilize an alternative alcohol instead of water during the deacylation step. This leads to transesterification, forming a new ester (e.g., cocaethylene formation from cocaine and ethanol) [1] [4]. CES1 also catalyzes the formation of cholesteryl esters and fatty acid ethyl esters (FAEEs) via transesterification reactions involving acyl-CoAs and cholesterol or ethanol, respectively [1] [7].

Clinical Rationale for Targeted CES2 Inhibition

The specific tissue distribution and substrate profile of CES2 underpin compelling therapeutic rationales for developing selective inhibitors like Carboxylesterase-IN-2.

CES2-Mediated Prodrug Activation and Toxicity Mechanisms

CES2 plays a dominant role in the intestinal activation of numerous ester- and amide-based prodrugs designed to improve oral bioavailability of the active parent drug. While this is often therapeutically intended, excessive or premature activation, particularly within the intestinal epithelium, can lead to significant localized toxicity [2] [4] [9].

  • Irinotecan (CPT-11): This topoisomerase I inhibitor prodrug is converted by CES2 primarily in the intestine and secondarily in the liver to its potent active metabolite, SN-38. Intestinal CES2 activity is directly implicated in causing severe dose-limiting delayed-onset diarrhea (Chemotherapy-Induced Diarrhea - CID), a major clinical challenge. SN-38 glucuronide, formed in the liver and excreted via bile, can be deconjugated back to SN-38 by gut bacterial β-glucuronidases, further exacerbating intestinal toxicity. Inhibition of intestinal CES2 represents a strategy to reduce SN-38 formation directly within the enterocytes, thereby mitigating CID [2] [4] [7].
  • Capecitabine: This oral fluoropyrimidine undergoes a three-step activation: 1) Hepatic carboxylesterase (primarily CES1) converts it to 5'-deoxy-5-fluorocytidine (5'-DFCR); 2) 5'-DFCR is converted to 5'-deoxy-5-fluorouridine (5'-DFUR) by cytidine deaminase (widespread); 3) 5'-DFUR is converted to the active 5-fluorouracil (5-FU) predominantly by thymidine phosphorylase (TP) in tumors. However, CES2, highly expressed in both intestinal tissue and some tumors, can also contribute significantly to the conversion of capecitabine and its intermediates to 5-FU. Intestinal CES2-mediated activation contributes to gastrointestinal toxicities (diarrhea, mucositis). Furthermore, variable CES2 expression in tumors influences local 5-FU generation and potentially therapeutic efficacy [2] [9] [10].
  • Other Examples: CES2 activates prodrugs like prasugrel (antiplatelet), leading to potential intestinal effects. It also hydrolyzes drugs like cocaine and heroin within the intestine, contributing to their metabolism but also potentially to gut toxicity [2] [4].

Table 2: Clinically Relevant CES2-Activated Prodrugs and Associated Toxicities

ProdrugTherapeutic ClassActive MetabolitePrimary Site of CES2 ActivationCES2-Linked Toxicity
Irinotecan (CPT-11)Anticancer (Topo I Inhibitor)SN-38Intestine, Liver, TumorsSevere delayed diarrhea (Dose-limiting)
CapecitabineAnticancer (Fluoropyrimidine)5'-DFUR → 5-FU^†^Intestine, TumorsDiarrhea, Mucositis, Hand-Foot Syndrome
PrasugrelAntiplateletR-138727Intestine (predominant)Potential GI bleeding risk
Gemcitabine elaidateAnticancer (Nucleoside analog)GemcitabineIntestine, Liver, TumorsGI toxicity, Myelosuppression

^†^ CES2 acts on precursors (capecitabine, 5'-DFCR) leading to 5'-DFUR, which is then converted to 5-FU by thymidine phosphorylase. Selective pharmacological inhibition of intestinal CES2 offers a strategy to ameliorate these dose-limiting toxicities without necessarily compromising systemic activation (e.g., hepatic activation of irinotecan or tumor activation of capecitabine via TP), thereby improving the therapeutic index of these crucial medications [2] [9].

Pathophysiological Roles in Lipid Metabolism and Disease

Beyond xenobiotic metabolism, CES2 plays significant and complex roles in endogenous lipid metabolism, positioning it as a key player in metabolic syndrome-associated pathologies [3] [6] [9].

  • Triglyceride and Diglyceride Hydrolysis: CES2 exhibits potent triglyceride hydrolase (TGH) activity. Critically, research demonstrates that its hydrolytic activity towards diacylglycerols (DAGs) and monoacylglycerols (MGs) often exceeds its triglyceride hydrolase activity [3] [6]. This establishes CES2 as a significant diglyceride hydrolase (DGH) and monoglyceride hydrolase (MGH) within the endoplasmic reticulum of hepatocytes and enterocytes.
  • Regulation of Hepatic Lipid Homeostasis: Hepatic CES2 activity modulates lipid flux through several interconnected mechanisms:
  • Promoting Lipolysis/FAO: Hydrolysis of TGs, DAGs, and MGs by CES2 liberates free fatty acids (FFAs) that can be directed towards mitochondrial β-oxidation (FAO), reducing lipid storage [6] [9].
  • Inhibiting Lipogenesis: Reduced CES2 activity or expression leads to accumulation of DAGs and other lipid intermediates. This accumulation can induce endoplasmic reticulum (ER) stress, activating the unfolded protein response (UPR). The UPR, in turn, upregulates lipogenic transcription factors like Sterol Regulatory Element-Binding Protein 1 (SREBP-1), leading to increased expression of enzymes involved in fatty acid and triglyceride synthesis (e.g., Fatty Acid Synthase - FASN, Stearoyl-CoA desaturase - SCD1) [6] [10].
  • VLDL Assembly/Secretion: Hydrolysis of stored TGs by CES2 (and other lipases) provides FFAs for re-esterification during VLDL assembly. The precise role of CES2 in VLDL production is complex and context-dependent.
  • CES2 Dysregulation in Metabolic Disease: Substantial evidence links reduced CES2 activity or expression to metabolic dysfunction:
  • Downregulation in NAFLD/NASH: Hepatic CES2 expression is markedly reduced in patients with nonalcoholic steatohepatitis (NASH) and in rodent models of obesity (e.g., db/db mice, high-fat diet-fed mice) [6] [10]. This downregulation is implicated in the pathogenesis of hepatic steatosis (fatty liver).
  • Knockout/Inhibition Phenotypes: Global Ces2 cluster knockout mice (lacking all functional murine Ces2 genes) develop key features of metabolic syndrome, including hepatic steatosis, adipositis (adipose tissue inflammation), hypercholesterolemia, glucose intolerance, and insulin resistance, even without significant changes in body weight on a standard diet [9]. Pharmacological inhibition or genetic knockdown of hepatic CES2 in mice recapitulates these steatotic and insulin-resistant phenotypes [6].
  • Rescue by Restoration: Crucially, restoration of hepatic CES2 expression in diseased mouse models (db/db or HFD-fed) significantly ameliorates liver steatosis and improves insulin sensitivity and glucose tolerance [6]. Intriguingly, transgenic expression of human CES2 specifically in the intestine of global Ces2 knockout mice was remarkably effective in rescuing not only the lipid and glucose abnormalities but also in preventing excessive weight gain, suggesting a particularly important role for intestinal CES2 in systemic metabolic regulation [9].
  • Inflammatory Bowel Disease (IBD): CES2 expression is significantly downregulated in the colon of patients with ulcerative colitis or Crohn's disease and in mouse models of colitis [3]. Given its role in hydrolyzing bioactive lipids (like 2-arachidonoylglycerol - 2-AG) and potentially modulating inflammatory pathways, this downregulation may contribute to intestinal inflammation and dysbiosis, although the exact mechanisms require further elucidation.
  • Transcriptional Regulation - HNF-4α: Hepatocyte Nuclear Factor 4 alpha (HNF-4α) is a key transcription factor regulating hepatic CES2 expression. Downregulation of HNF-4α observed in diabetes, obesity, and NASH contributes significantly to the reduced hepatic CES2 levels seen in these conditions, forming the HNF-4α/CES2 pathway [6] [10].

The dual role of CES2—activating toxic drug metabolites in the gut and regulating beneficial lipid hydrolysis in metabolic tissues—creates a nuanced therapeutic landscape. Selective CES2 inhibitors like Carboxylesterase-IN-2 offer potential to mitigate drug-induced intestinal toxicities (e.g., irinotecan-induced diarrhea). Conversely, strategies aimed at enhancing CES2 activity or expression, particularly in the liver and intestine, represent a promising therapeutic avenue for treating NAFLD/NASH, obesity, type 2 diabetes, and related aspects of metabolic syndrome [3] [6] [9]. Understanding the tissue-specific consequences of CES2 modulation is therefore paramount for its therapeutic exploitation.

Properties

Product Name

Carboxylesterase-IN-2

IUPAC Name

6-(3,4-dimethylphenyl)sulfanyl-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one

Molecular Formula

C13H12N4OS

Molecular Weight

272.33 g/mol

InChI

InChI=1S/C13H12N4OS/c1-8-3-4-10(7-9(8)2)19-12-6-5-11-14-15-13(18)17(11)16-12/h3-7H,1-2H3,(H,15,18)

InChI Key

ZODAMEZBCMGEGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)SC2=NN3C(=NNC3=O)C=C2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.